molecular formula C12H8Cl2N6O2 B5708772 1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole

1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole

Cat. No. B5708772
M. Wt: 339.13 g/mol
InChI Key: MCRWKSFWMIVOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their target proteins. This inhibition can have a variety of effects on biological processes, depending on the specific protein kinase being targeted.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the specific protein kinase being targeted. Some of the effects that have been observed include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. These effects make this compound a valuable tool for studying various biological processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively target specific biological processes, without affecting others. However, one limitation of this compound is its potential toxicity. Careful dosing and handling are required to ensure that the compound does not cause harm to researchers or experimental subjects.

Future Directions

There are many potential future directions for research involving 1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole. One area of interest is the development of more specific inhibitors of protein kinases, which could have even greater potential for studying specific biological processes. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies, to enhance its effectiveness or reduce potential toxicity. Finally, there is potential for this compound to be used in clinical trials, to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole involves the reaction of 5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid with thiosemicarbazide. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the resulting compound is purified by recrystallization.

Scientific Research Applications

1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole has been used in a variety of scientific research applications. One of its primary uses is as a tool for studying the role of protein kinases in various biological processes. This compound has been shown to inhibit the activity of certain protein kinases, making it a valuable tool for studying their function.

properties

IUPAC Name

1-[5-(dichloromethyl)-4-nitro-1-phenylpyrazol-3-yl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N6O2/c13-11(14)9-10(20(21)22)12(18-7-15-6-16-18)17-19(9)8-4-2-1-3-5-8/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRWKSFWMIVOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)N3C=NC=N3)[N+](=O)[O-])C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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